N-(5-chloro-2-hydroxyphenyl)-2-(3,5-dimethylphenoxy)acetamide
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Overview
Description
N-(5-chloro-2-hydroxyphenyl)-2-(3,5-dimethylphenoxy)acetamide is an organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a chloro-substituted hydroxyphenyl group and a dimethylphenoxy group attached to an acetamide moiety. It is of interest in various fields of research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-hydroxyphenyl)-2-(3,5-dimethylphenoxy)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloro-2-hydroxyaniline and 3,5-dimethylphenol.
Formation of Intermediate: The 3,5-dimethylphenol is reacted with chloroacetyl chloride in the presence of a base such as pyridine to form 2-(3,5-dimethylphenoxy)acetyl chloride.
Coupling Reaction: The intermediate 2-(3,5-dimethylphenoxy)acetyl chloride is then reacted with 5-chloro-2-hydroxyaniline in the presence of a base like triethylamine to form the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale Reactors: Utilizing large-scale reactors to handle the exothermic nature of the reactions.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-hydroxyphenyl)-2-(3,5-dimethylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation reactions.
Reducing Agents: Hydrogen gas (H2) with a palladium catalyst for reduction reactions.
Nucleophiles: Sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) for substitution reactions.
Major Products
Oxidation: Formation of quinone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(5-chloro-2-hydroxyphenyl)-2-(3,5-dimethylphenoxy)acetamide has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-hydroxyphenyl)-2-(3,5-dimethylphenoxy)acetamide involves:
Molecular Targets: Binding to specific enzymes or receptors in biological systems.
Pathways: Modulating biochemical pathways, such as inhibiting enzyme activity or altering signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chloro-2-hydroxyphenyl)-2-(3,5-dimethylphenoxy)acetamide
- N-(5-chloro-2-hydroxyphenyl)-2-(4-methylphenoxy)acetamide
Uniqueness
- Structural Differences : The position of the chloro and hydroxy groups can significantly affect the compound’s reactivity and biological activity.
- Biological Activity : Variations in the substituents can lead to differences in biological activity, making N-(5-chloro-2-hydroxyphenyl)-2-(3,5-dimethylphenoxy)acetamide unique in its potential applications.
Properties
IUPAC Name |
N-(5-chloro-2-hydroxyphenyl)-2-(3,5-dimethylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO3/c1-10-5-11(2)7-13(6-10)21-9-16(20)18-14-8-12(17)3-4-15(14)19/h3-8,19H,9H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRDVZTGNWDJWTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC(=O)NC2=C(C=CC(=C2)Cl)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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